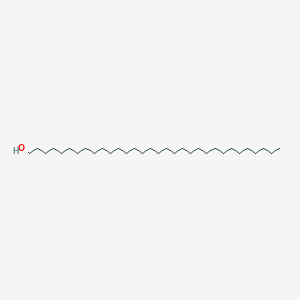

1-Dotriacontanol

Description

Propriétés

IUPAC Name |

dotriacontan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H66O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33/h33H,2-32H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOEHNLSDMADWEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H66O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10873227 | |

| Record name | 1-Dotriacontanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10873227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

466.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6624-79-9 | |

| Record name | 1-Dotriacontanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6624-79-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dotriacontanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006624799 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dotriacontanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53834 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Dotriacontanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10873227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DOTRIACONTANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82J5YYF71H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Dotriacontanol can be synthesized through the hydrogenation of fatty acid methyl esters or fatty acid chlorides . This process involves the reduction of these esters or chlorides under specific conditions to yield the desired alcohol.

Industrial Production Methods: In industrial settings, dotriacontanol is often produced from natural sources such as rice bran wax. The process involves microwave digestion and molecular distillation to extract and purify the compound . This method is efficient and yields a high concentration of dotriacontanol along with other long-chain alcohols.

Analyse Des Réactions Chimiques

Types of Reactions: 1-Dotriacontanol undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form hydrocarbons using reducing agents like lithium aluminum hydride.

Substitution: this compound can undergo substitution reactions where the hydroxyl group is replaced by other functional groups using reagents like thionyl chloride.

Major Products Formed:

Oxidation: Formation of dotriacontanal (aldehyde) or dotriacontanoic acid (carboxylic acid).

Reduction: Formation of dotriacontane (hydrocarbon).

Substitution: Formation of dotriacontyl chloride (chloride derivative).

Applications De Recherche Scientifique

Chemical Properties and Sources

1-Dotriacontanol is characterized by its ultra-long carbon chain, consisting of thirty-two carbon atoms. It is primarily derived from natural sources such as beeswax and plants like Raphia hookeri. Its hydrophobic properties and waxy texture make it suitable for multiple applications, including as a plant growth promoter and in medicinal formulations.

Agricultural Applications

Plant Growth Promotion

Research indicates that this compound acts as a plant growth regulator. It enhances plant growth by influencing physiological processes such as photosynthesis and nutrient uptake. Studies have shown that its application can lead to increased crop yields.

- Mechanism of Action : The exact mechanism remains under investigation, but it is believed to involve the modulation of plant hormone levels and enhancement of cellular respiration.

Case Study: Tomato Plants

A study conducted on tomato plants demonstrated that the application of this compound resulted in a significant increase in fruit size and overall yield compared to untreated controls. The treated plants showed improved leaf chlorophyll content, indicating enhanced photosynthetic activity.

Pharmaceutical Applications

Anti-inflammatory Properties

This compound has been identified as possessing anti-inflammatory properties, making it a candidate for use in topical formulations aimed at treating inflammatory skin conditions.

- Clinical Trials : A clinical study involving patients with dermatitis showed that topical application of formulations containing this compound led to a reduction in inflammation and improvement in skin barrier function.

Cholesterol-Lowering Effects

Research has indicated that this compound may help lower serum cholesterol levels. It has been suggested that this compound can reduce low-density lipoprotein (LDL) cholesterol while increasing high-density lipoprotein (HDL) cholesterol.

- Case Study: Cholesterol Management

In a trial with 14 subjects taking 10 mg of this compound daily for six weeks, results showed a significant decrease in total cholesterol levels and an increase in HDL cholesterol levels, leading to an improved LDL/HDL ratio.

Cosmetic Applications

Due to its emollient properties, this compound is utilized in cosmetic formulations for skin moisturization. Its ability to form a protective barrier on the skin enhances moisture retention.

- Formulation Example : In a moisturizer formulation, the inclusion of this compound improved skin hydration levels significantly compared to formulations without it.

Mécanisme D'action

1-Dotriacontanol exerts its effects through various molecular targets and pathways. In plants, it acts as a growth regulator, facilitating numerous metabolic activities that lead to better growth and development . It modulates the activation of stress tolerance mechanisms, helping plants adapt to environmental stressors such as drought and heavy metal exposure .

Comparaison Avec Des Composés Similaires

Physical Properties :

- Melting Point : 96°C (hexane)

- Boiling Point : 457.6±8.0°C

- Density : 0.842±0.06 g/cm³ at 20°C

- Molecular Formula : C₃₂H₆₆O

- CAS Registry Number : 6624-79-9

Comparison with Similar Compounds

1-Dotriacontanol belongs to a homologous series of long-chain alcohols. Below is a detailed comparison with structurally and functionally related compounds, supported by empirical

Structural and Physical Comparison

Key Observations :

- Chain Length vs. Physical Properties: Longer carbon chains correlate with higher melting points and molecular weights. For example, this compound (C32) has a higher melting point (96°C) than 1-triacontanol (C30, 86–87°C) .

- Solubility: Longer-chain alcohols like this compound are less water-soluble due to increased hydrophobicity, limiting their bioavailability without formulation aids.

In Plants

- Scutellaria lateriflora: Found in a 2:1 ratio with 1-triacontanol .

- Northern Berries: Wild berries contain 0.087% this compound, while cultivated variants show higher concentrations (up to 1.528%) .

In Policosanol Mixtures

- Sugarcane Wax: this compound constitutes 2.86±0.35% of the fatty alcohol fraction, significantly lower than 1-octacosanol (18.10±2.19%) and 1-triacontanol (4.07±0.46%) .

- Pharmacological Relevance: While 1-octacosanol is the primary bioactive component in policosanol (60–70% ), this compound’s role remains understudied, though it may synergize with other alcohols .

Activité Biologique

1-Dotriacontanol, also known as dotriacontan-1-ol, is a long-chain primary fatty alcohol characterized by its molecular formula and a molecular weight of approximately 466.87 g/mol. This compound is derived from natural sources such as the Raphia hookeri plant and is recognized for its unique hydrophobic properties and waxy texture. Its ultra-long carbon chain, comprising thirty-two carbon atoms, distinguishes it within the fatty alcohol family and contributes to its diverse biological activities.

Biological Activities of this compound

This compound has garnered significant attention due to its various biological activities, which include:

- Anti-inflammatory Effects : Research indicates that this compound exhibits anti-inflammatory properties, making it a candidate for therapeutic applications in inflammatory conditions.

- Antioxidant Activity : Studies have shown that this compound possesses antioxidant capabilities, which can protect cells from oxidative stress and damage caused by free radicals.

- Plant Growth Regulation : It is recognized as a potential plant growth regulator, influencing various growth processes in plants.

- Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial effects, although further research is needed to fully characterize this activity .

Summary of Biological Activities

The exact mechanisms by which this compound exerts its biological effects are still under investigation. Proposed mechanisms include:

- Cell Membrane Interaction : Its long hydrophobic chain may interact with cell membranes, affecting membrane fluidity and permeability.

- Modulation of Signaling Pathways : It may influence various signaling pathways involved in inflammation and cell proliferation.

- Radical Scavenging Activity : The compound may neutralize free radicals through direct interaction, thereby mitigating oxidative stress.

Study on Anti-inflammatory Effects

A study highlighted the anti-inflammatory effects of this compound when applied topically. The results indicated a significant reduction in inflammation markers in animal models treated with the compound compared to controls. The study concluded that the compound could be beneficial in formulating topical anti-inflammatory medications.

Antioxidant Activity Assessment

In another research effort, the antioxidant activity of this compound was assessed using the DPPH radical scavenging assay. The compound demonstrated a dose-dependent scavenging effect on DPPH radicals, suggesting its potential utility as an antioxidant agent in dietary supplements and functional foods .

Synthesis and Applications

This compound can be synthesized through various methods including extraction from natural sources or chemical synthesis. Its applications span multiple fields:

- Pharmaceuticals : Due to its biological activities, it holds promise for use in drug formulations targeting inflammation and oxidative stress.

- Agriculture : As a plant growth regulator, it can enhance crop yields and resilience against environmental stressors.

- Cosmetics : Its moisturizing properties make it suitable for incorporation into skincare products.

Q & A

Basic Research Questions

Q. What are the most reliable methods for synthesizing and characterizing 1-Dotriacontanol in laboratory settings?

- Methodological Answer : Synthesis typically involves catalytic hydrogenation of unsaturated fatty acid derivatives or reduction of ketones. Characterization requires a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) for structural elucidation, mass spectrometry (MS) for molecular weight confirmation, and high-performance liquid chromatography (HPLC) for purity assessment. Ensure reproducibility by documenting reaction conditions (temperature, solvent, catalyst) and validating results against reference standards. For novel synthesis routes, include crystallographic data or infrared (IR) spectroscopy to confirm functional groups .

Q. How can researchers design experiments to evaluate the biological activity of this compound in plant growth regulation?

- Methodological Answer : Use controlled hydroponic or soil-based systems with model plants (e.g., Arabidopsis thaliana or Oryza sativa). Apply this compound at varying concentrations (e.g., 10⁻⁶ M to 10⁻⁹ M) and measure growth parameters (root/shoot length, biomass) over time. Include negative controls (solvent-only treatments) and positive controls (known plant growth regulators like auxins). Statistical analysis (ANOVA with post-hoc tests) should validate dose-response relationships. Replicate experiments across multiple growth cycles to account for environmental variability .

Advanced Research Questions

Q. How can contradictory findings about this compound’s bioactivity across studies be systematically resolved?

- Methodological Answer : Conduct a meta-analysis of peer-reviewed studies to identify variables causing discrepancies (e.g., species-specific responses, application methods). Use systematic review frameworks (PICO/PECO) to define inclusion criteria and assess study quality. Experimental replication under standardized conditions (e.g., ISO-compliant labs) can isolate confounding factors. For mechanistic contradictions, employ transcriptomic or metabolomic profiling to compare molecular pathways affected by this compound in different experimental models .

Q. What advanced techniques are recommended for studying this compound’s interaction with cell membranes?

- Methodological Answer : Use Langmuir-Blodgett troughs to analyze monolayer formation and surface pressure-area isotherms, revealing lipid packing behavior. Molecular dynamics (MD) simulations can model interactions with phospholipid bilayers, validated by experimental data from fluorescence anisotropy or differential scanning calorimetry (DSC). For in vivo studies, employ confocal microscopy with fluorescent lipid analogs to visualize membrane integration in real time .

Q. How should researchers optimize protocols for this compound extraction from natural sources to maximize yield and purity?

- Methodological Answer : Compare extraction solvents (e.g., hexane vs. ethanol) using Soxhlet or supercritical fluid extraction (SFE). Quantify yield via gravimetric analysis and purity via gas chromatography (GC). Optimize parameters (temperature, pressure, solvent-to-sample ratio) using response surface methodology (RSM). Validate scalability by repeating extractions at pilot scale and comparing chromatographic profiles with small-scale batches .

Methodological and Reproducibility Considerations

Q. What steps ensure reproducibility in this compound-related experiments?

- Methodological Answer :

- Documentation : Record metadata such as reagent lot numbers, equipment calibration dates, and environmental conditions (humidity, light exposure).

- Data Sharing : Deposit raw spectra, chromatograms, and statistical outputs in FAIR-aligned repositories (e.g., Zenodo).

- Protocol Validation : Use inter-laboratory comparisons or reference materials (e.g., NIST-certified standards) to confirm method robustness .

Q. How can computational models enhance the study of this compound’s physicochemical properties?

- Methodological Answer : Apply density functional theory (DFT) to predict solubility parameters or partition coefficients (log P). Validate predictions with experimental data from shake-flask assays or HPLC retention times. Machine learning models trained on existing datasets can predict bioactivity or optimize synthesis pathways, but ensure transparency by open-sourcing code and training data .

Ethical and Reporting Standards

Q. What ethical guidelines apply to studies involving this compound in biological systems?

- Methodological Answer : For animal or human cell line studies, adhere to institutional review board (IRB) protocols, including informed consent for donor-derived materials. For environmental research, follow Nagoya Protocol guidelines if using genetic resources from biodiversity-rich regions. Disclose conflicts of interest (e.g., funding from agrochemical companies) in publications .

Q. How should researchers structure a manuscript to highlight novel findings about this compound?

- Methodological Answer :

- Introduction : Frame the research gap (e.g., underexplored mechanisms in plant signaling).

- Methods : Detail statistical packages (e.g., R, Python libraries) and version numbers.

- Results : Use subheadings to separate synthesis, characterization, and bioactivity data.

- Discussion : Contrast findings with prior studies, emphasizing methodological improvements (e.g., higher-resolution spectroscopy) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.